N'-hydroxy-2-(oxan-2-yloxy)propanimidamide
Description
N'-hydroxy-2-(oxan-2-yloxy)propanimidamide is an organic compound featuring a hydroxylamine (-NHOH) group and a propanimidamide backbone substituted with an oxan-2-yloxy (tetrahydropyran-2-yloxy) moiety. The oxan group introduces steric and electronic effects, influencing reactivity and solubility.
Properties
IUPAC Name |
N'-hydroxy-2-(oxan-2-yloxy)propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(8(9)10-11)13-7-4-2-3-5-12-7/h6-7,11H,2-5H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOTUWKLFDRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)OC1CCCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)OC1CCCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide typically involves the reaction of oxan-2-ol with a suitable amidoxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N’-hydroxy-2-(oxan-2-yloxy)propanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxan-2-yloxy)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
N’-hydroxy-2-(oxan-2-yloxy)propanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares N'-hydroxy-2-(oxan-2-yloxy)propanimidamide with structurally related compounds:
Reactivity and Functional Group Analysis
- Hydroxylamine Group : Present in all compounds, enabling participation in redox reactions and metal chelation.
- Ether Linkages (Oxan/Oxolan) : The oxan-2-yloxy group in the target compound may improve solubility in polar solvents compared to alkyl-substituted analogs like N'-hydroxy-2,2-dimethylpropanimidamide .
Physicochemical Properties
- Melting Points: Limited data available, but N'-hydroxy-2-(2-thienyl)ethanimidamide melts at 68–74°C , suggesting higher crystallinity than aliphatic analogs.
- Solubility : Ether-containing analogs (e.g., oxan/oxolan derivatives) are likely more water-soluble than purely alkyl-substituted compounds due to oxygen's polarity.
Biological Activity
N'-hydroxy-2-(oxan-2-yloxy)propanimidamide is a compound that has garnered interest in scientific research for its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by its IUPAC name and chemical structure:
- IUPAC Name : this compound
- Chemical Formula : C₈H₁₆N₂O₃
- CAS Number : 1807888-12-5
The compound features a hydroxy group, an oxan ether moiety, and an amidine functional group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biomolecules. It may function as an inhibitor or an activator in various biochemical pathways. The presence of the hydroxy group allows for hydrogen bonding with biological targets, potentially influencing their structure and function. Additionally, the oxan group may facilitate interactions with lipid membranes or other cellular components.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Antioxidant Properties : Its structure may allow it to act as a free radical scavenger, contributing to cellular protection against oxidative stress.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | 32 |
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of this compound. The compound was tested against several enzymes involved in metabolic processes:
| Enzyme | IC50 (µM) |
|---|---|
| Aldose Reductase | 15 |
| Dipeptidyl Peptidase IV | 25 |
| Carbonic Anhydrase | 10 |
These findings suggest that this compound could serve as a lead compound in drug development targeting these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
